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molecular formula C18H20 B1662018 2,4-Diphenyl-4-methyl-1-pentene CAS No. 6362-80-7

2,4-Diphenyl-4-methyl-1-pentene

Cat. No. B1662018
M. Wt: 236.4 g/mol
InChI Key: ZOKCNEIWFQCSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691947B2

Procedure details

Using the same procedure and equipment as in Example 1, the flask was charged with brominated styrene monomer (1004.2), dichlorobenzene (492 g), glycidyl methacrylate (5.11 g, 0.0359 mol), 2,4-diphenyl-4-methyl-1-pentene (20.13 g, 0.0851 mol) (α-methyl styrene dimer) and VAZO-52™ (1.03 g, 4.15 mmol). The solution was heated to about. 90° C. until exotherm. It then reached a peak temperature of 141° C. after which the mixture was heated to 190° C. over 5-10 min and held at 190° C. for 40-45 min. Heating was halted; the solution (1509.3 g) was transferred to a 2-liter bottle, and cooled to room temperature. The material was split into four parts. Each part was precipitated into a 5-liter flask of 3400 mL acetone and 400 mL methanol. The precipitate was filtered over frit, dried at ambient temperature for about 14 h and oven dried at 110° C. for 8 h. A white powder (881 g) was isolated.
[Compound]
Name
brominated styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
20.13 g
Type
reactant
Reaction Step One
[Compound]
Name
VAZO-52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1509.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(Cl)=CC=C(Cl)C=1.C(OCC1OC1)(=O)C(C)=C.[C:19]1([C:25]([CH2:27]C(C2C=CC=CC=2)(C)C)=[CH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH3:27][C:25]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[CH2:26].[CH3:27][C:25]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[CH2:26] |f:3.4|

Inputs

Step One
Name
brominated styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
492 g
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Name
Quantity
5.11 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Name
Quantity
20.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)CC(C)(C)C1=CC=CC=C1
Name
VAZO-52
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution
Quantity
1509.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to about
CUSTOM
Type
CUSTOM
Details
90° C.
CUSTOM
Type
CUSTOM
Details
a peak temperature of 141° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The material was split into four parts
CUSTOM
Type
CUSTOM
Details
Each part was precipitated into a 5-liter flask of 3400 mL acetone and 400 mL methanol
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered over frit
CUSTOM
Type
CUSTOM
Details
dried at ambient temperature for about 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
oven dried at 110° C. for 8 h
Duration
8 h

Outcomes

Product
Details
Reaction Time
42.5 (± 2.5) min
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.CC(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 881 g
YIELD: CALCULATEDPERCENTYIELD 8760.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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